Icotinib Hydrochloride

Catalog No.
S002069
CAS No.
1204313-51-8
M.F
C22H22ClN3O4
M. Wt
427.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icotinib Hydrochloride

CAS Number

1204313-51-8

Product Name

Icotinib Hydrochloride

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

InChI

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H

InChI Key

PNNGXMJMUUJHAV-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BPI2009; BPI 2009; BPI-2009; Icotinib; Brand name: Conmana.

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

Description

The exact mass of the compound Icotinib Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGFR-TKI Targeted Therapy

Scientific Field: Oncology and precision medicine

Summary: Icotinib is a selective EGFR-TKI. It exhibits encouraging efficacy and tolerability in advanced NSCLC patients who failed previous chemotherapy. It is particularly effective in patients with EGFR mutations .

Prognostic Scoring System for Icotinib

Scientific Field: Clinical oncology and predictive modeling

Summary: A study aimed to predict one-year progression-free survival (PFS) for advanced NSCLC patients treated with icotinib. The study investigated an effective prognostic scoring system based on EGFR mutations and icotinib treatment .

Icotinib Hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily utilized in the treatment of non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene. The compound has demonstrated significant efficacy and tolerability, leading to its approval for clinical use in China in 2011. The chemical structure of Icotinib Hydrochloride is represented by the formula C22H22ClN3O4, and its IUPAC name is N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine hydrochloride .

Icotinib's primary mechanism of action involves inhibiting the epidermal growth factor receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and proliferation. In some NSCLC cases, mutations in the EGFR gene lead to uncontrolled cell growth. Icotinib acts by competitively binding to the ATP-binding site of the EGFR protein, thereby blocking the signal transduction cascade that promotes cell division [, ]. This ultimately leads to the inhibition of tumor cell growth.

Clinical trials have shown that Icotinib is generally well-tolerated, with manageable side effects like skin rash, diarrhea, and fatigue []. However, as with any medication, careful monitoring and dosage adjustments are crucial.

Involving the formation of the quinazoline core structure. The synthesis typically involves:

  • Formation of the Quinazoline Ring: The reaction starts with the condensation of appropriate amines and chlorides to form the quinazoline structure.
  • Ethynyl Substitution: An ethynyl group is introduced to enhance the compound's binding affinity for the EGFR.
  • Salt Formation: The final step involves converting the base form into its hydrochloride salt by treatment with hydrochloric acid .
Amine ChlorideQuinazolineIcotinib Base+HClIcotinib Hydrochloride\text{Amine Chloride}\rightarrow \text{Quinazoline}\rightarrow \text{Icotinib Base}+\text{HCl}\rightarrow \text{Icotinib Hydrochloride}

Icotinib Hydrochloride exhibits significant biological activity as an EGFR tyrosine kinase inhibitor. It selectively targets both wild-type and mutant forms of EGFR, inhibiting downstream signaling pathways that lead to tumor growth and proliferation. The compound has shown promise in preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile with a bioavailability of approximately 52% and a half-life of about 5.5 hours .

Mechanism of Action

The inhibition of EGFR by Icotinib leads to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are dependent on EGFR signaling for growth.

The synthesis methods for Icotinib Hydrochloride involve several steps:

  • Refluxing with Polar Solvents: The initial synthesis involves refluxing starting materials in polar solvents such as N,N-dimethylformamide.
  • Crystallization: Different crystalline forms (I, II, III, IV) can be obtained through controlled crystallization processes involving cooling and filtration.
  • Purification: The final product is purified through recrystallization techniques to ensure high purity levels suitable for pharmaceutical applications .

Studies have shown that Icotinib interacts with various biological molecules:

  • Protein Binding: It binds to Sudlow's site I on human serum albumin, forming icotinib-human serum albumin complexes which may influence its pharmacokinetics .
  • Metabolic Pathways: Metabolized primarily by cytochrome P450 enzymes (CYP3A4), it may interact with other drugs metabolized by the same pathway, necessitating careful monitoring during co-administration .

Icotinib Hydrochloride shares structural and functional similarities with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
GefitinibC22H24ClFN4O2EGFR Tyrosine Kinase InhibitorFirst-generation EGFR inhibitor; used primarily for advanced lung cancer.
ErlotinibC22H19ClN4O2EGFR Tyrosine Kinase InhibitorApproved for pancreatic cancer; different binding profile compared to Icotinib.
AfatinibC24H26ClFN4O2SIrreversible EGFR Tyrosine Kinase InhibitorBinds irreversibly to EGFR; effective against multiple mutations.

Uniqueness of Icotinib Hydrochloride:

  • Specifically designed for oral administration.
  • Demonstrates a distinct pharmacokinetic profile which allows for flexible dosing schedules.
  • Exhibits favorable side effect profiles compared to traditional chemotherapeutics.

Synthetic Pathways and Optimization

Icotinib hydrochloride synthesis follows multiple established pathways, each offering distinct advantages for optimization and scalability [1]. The compound, chemically known as 4-(3-ethynylphenyl)amino-6,7-benzo-12-crown-quinazoline hydrochloride, requires sophisticated synthetic approaches due to its complex crown ether structure [1] [4].

Method 1: Classical Crown Ether Formation Pathway

The primary synthetic route begins with triethylene glycol as a starting material [1]. The process involves tosylation using tosyl chloride in the presence of sodium hydroxide and tetrahydrofuran at temperatures below 5°C [1]. This initial step produces the bis-tosylated intermediate BPI-01 with yields of approximately 91.4% [1]. The subsequent alkylation reaction with ethyl 3,4-dihydroxybenzoate in N,N-dimethylformamide at 85-90°C yields BPI-02, a critical crown ether intermediate [1].

Method 2: Optimized Nitration-Reduction Sequence

An alternative pathway involves direct nitration of the crown ether intermediate using concentrated nitric acid and sulfuric acid at 0-5°C [1]. This method produces BPI-03 with yields of 65.7% [1]. The nitro group reduction employs palladium on carbon catalyst under hydrogen atmosphere at 4 atmospheres pressure, achieving 85% yield of the amino intermediate BPI-04 [1].

Method 3: Environmentally Improved Process

Recent optimization efforts have focused on eliminating toxic phosphorus oxychloride from the synthesis [19]. This environmentally friendly approach utilizes N,N-dimethyl-N'-(6-cyano-3,4-benzo-12-crown-4)formamidine as a key intermediate, reacting directly with m-aminophenyl acetylene in acetic acid at 90-120°C [19]. This method significantly reduces environmental pollutants while maintaining comparable yields [19].

Optimization Parameters

Process optimization studies have identified several critical parameters affecting yield and purity [1] [19]. Temperature control during the tosylation step must remain below 5°C to prevent side reactions [1]. The formamidine formation step requires precise stoichiometric ratios, with optimal conditions using 9-25 mmol of the cyano intermediate and 15-21 mmol of m-aminophenyl acetylene in 150-320 mL of acetic acid [19].

Synthetic StepOptimal TemperatureYield (%)Reaction Time
Tosylation<5°C91.42 hours
Crown Ether Formation85-90°C28.030 minutes
Nitration0-5°C65.71-2 hours
ReductionRoom Temperature85.0Variable
Quinazoline Formation165°C80.04 hours
ChlorinationReflux77.08 hours

Industrial-Scale Production Methodologies

Industrial manufacturing of icotinib hydrochloride requires careful scaling considerations to maintain product quality and economic viability [1] [7]. The process development focuses on robust methodologies that ensure consistent batch-to-batch reproducibility while meeting pharmaceutical manufacturing standards [25].

Scale-Up Considerations

The transition from laboratory to industrial scale involves critical modifications to reaction vessels, mixing systems, and heat transfer mechanisms [1]. Industrial reactors of 400 L capacity have been successfully employed for the initial tosylation step, processing 16 kg of sodium hydroxide with 18.8 L of triethylene glycol [1]. The large-scale nitration process requires specialized equipment capable of maintaining precise temperature control while handling concentrated acids [1].

Process Control and Monitoring

Industrial production incorporates advanced process analytical technology to monitor critical quality attributes in real-time [25]. High-performance liquid chromatography monitoring ensures reaction completion at each step, with specific retention factor values established for quality control [1]. Thin-layer chromatography serves as an additional monitoring tool, particularly for the chlorination step where retention factor values of 0.56 in chloroform:methanol (15:1) indicate completion [1].

Manufacturing Equipment Requirements

The industrial process demands specialized equipment designed for pharmaceutical applications [22]. Hydrogenation reactors capable of operating at 4 atmospheres pressure are essential for the reduction step [1]. Crystallization vessels equipped with precise temperature control systems enable proper solid form development [27]. Filtration and drying equipment must meet good manufacturing practice standards to ensure product purity [22].

Quality Control Systems

Industrial manufacturing incorporates comprehensive quality control measures throughout the production process [22]. Each intermediate undergoes rigorous testing including melting point determination, high-performance liquid chromatography analysis, and nuclear magnetic resonance spectroscopy [1]. The final product requires elemental analysis to confirm molecular composition, with acceptable error margins below 0.3% for carbon, hydrogen, and nitrogen content [1].

Environmental and Safety Considerations

Modern industrial processes emphasize environmental sustainability and worker safety [19] [21]. The elimination of phosphorus oxychloride from the synthetic pathway significantly reduces hazardous waste generation [19]. Solvent recovery systems enable recycling of organic solvents, improving economic efficiency and reducing environmental impact [26]. Process safety measures include appropriate ventilation systems and emergency response protocols for handling reactive intermediates [21].

Crystalline Forms and Polymorphism

Icotinib hydrochloride exhibits polymorphism, existing in four distinct crystalline forms designated as Forms I, II, III, and IV [1]. Each crystalline form possesses unique physicochemical properties that influence pharmaceutical performance characteristics [1] [23].

Crystalline Form I Characteristics

Form I represents the most stable crystalline modification, characterized by well-distributed fine particles with average particle size of 1-10 micrometers [1]. X-ray powder diffraction analysis reveals characteristic peaks at 5.740°, 10.720°, 11.500°, 21.400°, and 22.980° (2θ values) [1]. The melting point ranges from 225-228°C, indicating good thermal stability [1]. Thermogravimetric analysis confirms the absence of crystal solvent in this form [1].

Peak NumberDiffraction Angle (2θ)d-Spacing (Å)Relative Intensity
15.74015.3841100
210.7208.245913
311.5007.688410
421.4004.148717
522.9803.866912

Crystalline Form II Properties

Form II exhibits distinct diffraction patterns with primary peaks at 7.460°, 15.040°, 16.240°, 22.460°, and 22.840° (2θ values) [1]. This form demonstrates different particle morphology and size distribution compared to Form I [1]. The crystallization from 50% ethanol solutions produces this specific polymorph under controlled cooling conditions [1].

Crystalline Form III Characteristics

Form III displays unique structural features with major diffraction peaks at 9.720° and 10.400° (2θ values) [1]. This form typically crystallizes from aqueous solvent systems, indicating distinct solvation preferences [1]. The relative intensity patterns differ significantly from other forms, with the peak at 10.400° showing maximum intensity [1].

Crystalline Form IV Structure

Form IV, obtained through crystallization from N,N-dimethylformamide, exhibits the most complex diffraction pattern [1]. Seven major peaks are observed at 6.340°, 7.660°, 12.260°, 15.700°, 16.660°, 23.180°, and 24.980° (2θ values) [1]. This form demonstrates enhanced stability under specific storage conditions [1].

Crystallization Process Development

The controlled crystallization process enables selective formation of desired polymorphic forms [1] [27]. Polar solvents including isopropanol, ethyl acetate, water, N,N-dimethylformamide, methanol, and acetone serve as crystallization media [1]. The crystallization parameters including temperature, concentration, and cooling rate critically influence the resulting crystal form [1] [23].

Polymorphic Transformation Studies

Thermodynamic relationships between different forms depend on specific conditions including temperature, pressure, and solvent environment [1]. The kinetic and thermodynamic properties of crystallization determine which form predominates under given conditions [1]. Additional factors such as stirring, impurity presence, and seed crystal addition influence polymorphic outcome [1] [23].

Process Control for Form Selection

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

427.1298839 g/mol

Monoisotopic Mass

427.1298839 g/mol

Heavy Atom Count

30

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTD32I0J83

Wikipedia

Icotinib hydrochloride

Dates

Last modified: 08-15-2023
1: Chen X, Zhu Q, Liu Y, Liu P, Yin Y, Guo R, Lu K, Gu Y, Liu L, Wang J, Wang Z, Røe OD, Shu Y, Zhu L. Icotinib is an active treatment of non-small-cell lung cancer: a retrospective study. PLoS One. 2014 May 16;9(5):e95897. doi: 10.1371/journal.pone.0095897. eCollection 2014. PubMed PMID: 24836053; PubMed Central PMCID: PMC4023939.
2: Pan H, Liu R, Li S, Fang H, Wang Z, Huang S, Zhou J. Effects of Icotinib on Advanced Non-Small Cell Lung Cancer with Different EGFR Phenotypes. Cell Biochem Biophys. 2014 Apr 29. [Epub ahead of print] PubMed PMID: 24777808.
3: Guan YS, He Q, Li M. Icotinib: activity and clinical application in Chinese patients with lung cancer. Expert Opin Pharmacother. 2014 Apr;15(5):717-28. doi: 10.1517/14656566.2014.890183. Epub 2014 Mar 4. PubMed PMID: 24588695.
4: Liang W, Wu X, Fang W, Zhao Y, Yang Y, Hu Z, Xue C, Zhang J, Zhang J, Ma Y, Zhou T, Yan Y, Hou X, Qin T, Dinglin X, Tian Y, Huang P, Huang Y, Zhao H, Zhang L. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations. PLoS One. 2014 Feb 12;9(2):e85245. doi: 10.1371/journal.pone.0085245. eCollection 2014. PubMed PMID: 24533047; PubMed Central PMCID: PMC3922700.
5: Liu D, Jiang J, Zhang L, Tan F, Wang Y, Zhang D, Hu P. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects. Cancer Chemother Pharmacol. 2014 Apr;73(4):721-7. doi: 10.1007/s00280-014-2398-8. Epub 2014 Feb 1. PubMed PMID: 24488324.
6: Shao L, Zhang B, He C, Lin B, Song Z, Lou G, Yu X, Zhang Y. Efficacy and safety of icotinib in Chinese patients with advanced non-small cell lung cancer after failure of chemotherapy. Chin Med J (Engl). 2014;127(2):266-71. PubMed PMID: 24438614.
7: Guan Y, Zhao H, Meng J, Yan X, Jiao S. Dramatic response to high-dose icotinib in a lung adenocarcinoma patient after erlotinib failure. Lung Cancer. 2014 Feb;83(2):305-7. doi: 10.1016/j.lungcan.2013.12.002. Epub 2013 Dec 12. PubMed PMID: 24370197.
8: Zhao Q, Wang Y, Tang Y, Peng L. Icotinib combined with rapamycin in a renal transplant recipient with epidermal growth factor receptor-mutated non-small cell lung cancer: A case report. Oncol Lett. 2014 Jan;7(1):171-176. Epub 2013 Nov 5. PubMed PMID: 24348843; PubMed Central PMCID: PMC3861587.
9: Sun X, Zheng Y. Retreatment with icotinib in a patient with metastatic lung adenocarcinoma. Tumori. 2013 May-Jun;99(3):e124-6. doi: 10.1700/1334.14820. PubMed PMID: 24158081.
10: Shi Y, Zhang L, Liu X, Zhou C, Zhang L, Zhang S, Wang D, Li Q, Qin S, Hu C, Zhang Y, Chen J, Cheng Y, Feng J, Zhang H, Song Y, Wu YL, Xu N, Zhou J, Luo R, Bai C, Jin Y, Liu W, Wei Z, Tan F, Wang Y, Ding L, Dai H, Jiao S, Wang J, Liang L, Zhang W, Sun Y. Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial. Lancet Oncol. 2013 Sep;14(10):953-61. doi: 10.1016/S1470-2045(13)70355-3. Epub 2013 Aug 13. PubMed PMID: 23948351.
11: Camidge DR. Icotinib: kick-starting the Chinese anticancer drug industry. Lancet Oncol. 2013 Sep;14(10):913-4. doi: 10.1016/S1470-2045(13)70385-1. Epub 2013 Aug 13. PubMed PMID: 23948350.
12: Yang X, Zhang H, Qin N, Li X, Nong J, Lv J, Wu Y, Zhang Q, Zhang S. [Clinical observation of icotinib hydrochloride in first-line therapy for pulmonary adenocarcinoma]. Zhongguo Fei Ai Za Zhi. 2013 Jul;16(7):364-8. doi: 10.3779/j.issn.1009-3419.2013.07.06. Chinese. PubMed PMID: 23866667.
13: Nong J, Qin N, Wang J, Yang X, Zhang H, Wu Y, Lv J, Zhang Q, Zhang S. [Clinical effects for patients with recurrent advanced non-small cell lung cancer treated with icotinib hydrochloride]. Zhongguo Fei Ai Za Zhi. 2013 May;16(5):240-5. doi: 10.3779/j.issn.1009-3419.2013.05.05. Chinese. PubMed PMID: 23676980.
14: Lv C, Ma Y, Feng Q, Fang F, Bai H, Zhao B, Yan S, Wu N, Zheng Q, Li S, Chen J, Wang J, Feng Y, Wang Y, Pei Y, Fang J, Yang Y. A pilot study: sequential gemcitabine/cisplatin and icotinib as induction therapy for stage IIB to IIIA non-small-cell lung adenocarcinoma. World J Surg Oncol. 2013 Apr 26;11:96. doi: 10.1186/1477-7819-11-96. PubMed PMID: 23621919; PubMed Central PMCID: PMC3643858.
15: Gao Z, Chen W, Zhang X, Cai P, Fang X, Xu Q, Sun Y, Gu Y. Icotinib, a potent and specific EGFR tyrosine kinase inhibitor, inhibits growth of squamous cell carcinoma cell line A431 through negatively regulating AKT signaling. Biomed Pharmacother. 2013 Jun;67(5):351-6. doi: 10.1016/j.biopha.2013.03.012. Epub 2013 Apr 2. PubMed PMID: 23602321.
16: Mu X, Zhang Y, Qu X, Hou K, Kang J, Hu X, Liu Y. Ubiquitin ligase Cbl-b is involved in icotinib (BPI-2009H)-induced apoptosis and G1 phase arrest of EGFR mutation-positive non-small-cell lung cancer. Biomed Res Int. 2013;2013:726375. doi: 10.1155/2013/726375. Epub 2013 Mar 19. PubMed PMID: 23586056; PubMed Central PMCID: PMC3615596.
17: Song Z, Yu X, Cai J, Shao L, Lin B, He C, Zhang B, Zhang Y. [Efficacy of icotinib for advanced non-small cell lung cancer patients with EGFR status identified]. Zhongguo Fei Ai Za Zhi. 2013 Mar;16(3):138-43. doi: 10.3779/j.issn.1009-3419.2013.03.04. Chinese. PubMed PMID: 23514942.
18: Gu A, Shi C, Xiong L, Chu T, Pei J, Han B. Efficacy and safety evaluation of icotinib in patients with advanced non-small cell lung cancer. Chin J Cancer Res. 2013 Feb;25(1):90-4. doi: 10.3978/j.issn.1000-9604.2012.12.07. PubMed PMID: 23372346; PubMed Central PMCID: PMC3555305.
19: Zhao Q, Wang YN, Wang B. Spared pre-irradiated area in pustular lesions induced by icotinib showing decreased expressions of CD1a+ langerhans cells and FGFR2. Jpn J Clin Oncol. 2013 Feb;43(2):200-4. doi: 10.1093/jjco/hys209. Epub 2012 Dec 21. PubMed PMID: 23264674.
20: Zheng Y, Fang W, Xu N. Hand-foot syndrome in a patient with metastatic lung adenocarcinoma induced by high-dose icotinib: A case report and review of the literature. Oncol Lett. 2012 Dec;4(6):1341-1343. Epub 2012 Sep 10. PubMed PMID: 23205134; PubMed Central PMCID: PMC3506748.

Explore Compound Types